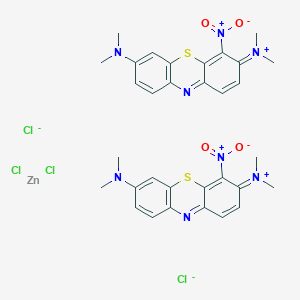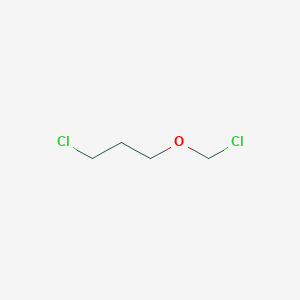
1-Chloro-3-(chloromethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(chloromethoxy)propane is a chemical compound with the molecular formula C4H8Cl2O . It has a molecular weight of 143.01 . It is a colorless liquid .
Synthesis Analysis
The synthesis of 1-Chloro-3-(chloromethoxy)propane involves the reaction of sodium methylate dispersed in an inertial solvent with 1,3-bromochloropropane in the presence of a phase-transfer catalyst . The reaction is followed by filtering to remove sodium bromide, washing the filtered cake by inertial solvent, and collecting the organic layer . The product is obtained after drying, filtering, and rectifying the filtrate .Molecular Structure Analysis
The molecular structure of 1-Chloro-3-(chloromethoxy)propane can be represented by the InChI code: 1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis
1-Chloro-3-(chloromethoxy)propane is a liquid at room temperature . It has a density of 0.999 g/cm3 at 20 °C . The compound has a molecular weight of 108.57 .Wissenschaftliche Forschungsanwendungen
Conversion of Chlorinated Propanes by Methylosinus Trichosporium
Bosma and Janssen (1998) explored the biotransformation of chlorinated propanes, including 1-Chloro-3-(chloromethoxy)propane, using Methylosinus trichosporium OB3b. This study revealed that chloropropanes could undergo cometabolic oxidation, presenting a potential bioremediation strategy for these pollutants in the environment (Bosma & Janssen, 1998).
Synthesis of (3-(2′-Ethoxyethoxy)propyl) Lithium
Feng (2005) reported on the synthesis of 1-Chloro-3-(2′-ethoxyethoxy)-propane and its further application in producing (3-(2′-ethoxyethoxy)propyl) lithium, demonstrating the chemical's utility in initiating anion polymerization processes (Feng, 2005).
Molecular Structure Study by Electron Diffraction
Shen (1979) conducted an electron diffraction study on the molecular structure of 3-chloro-2-chloromethyl-1-propene, providing fundamental insights into the chemical's physical properties and potential reactivity patterns (Shen, 1979).
Microbially Driven Fenton Reaction for Degradation of Environmental Contaminants
Sekar and DiChristina (2014) explored the use of a microbially driven Fenton reaction to degrade 1,4-dioxane, a contaminant stabilized by chlorinated solvents like 1-Chloro-3-(chloromethoxy)propane. This research suggests potential microbial pathways for breaking down similar contaminants (Sekar & DiChristina, 2014).
Evaluation of Ozone Depletion Potentials
Wuebbles et al. (1998) evaluated the ozone depletion potential of various compounds, including those related to 1-Chloro-3-(chloromethoxy)propane. Understanding these potentials is crucial for assessing environmental impacts and regulatory considerations (Wuebbles et al., 1998).
Safety And Hazards
1-Chloro-3-(chloromethoxy)propane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
1-chloro-3-(chloromethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c5-2-1-3-7-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGXPYKQXUGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(chloromethoxy)propane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride](/img/structure/B2846366.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)
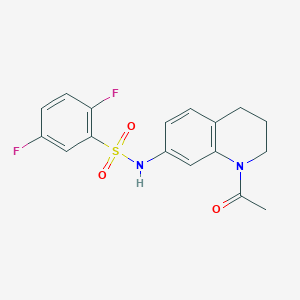
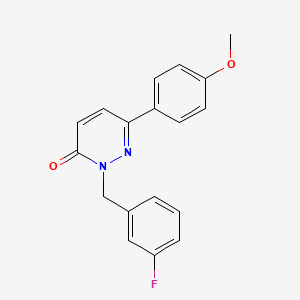
![Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)
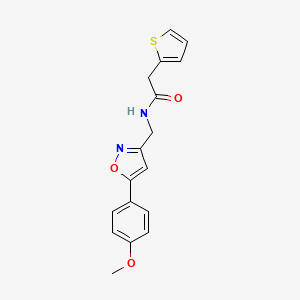
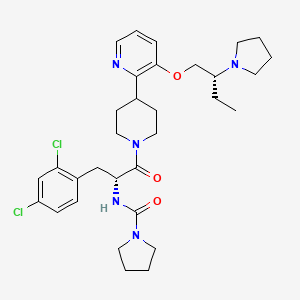
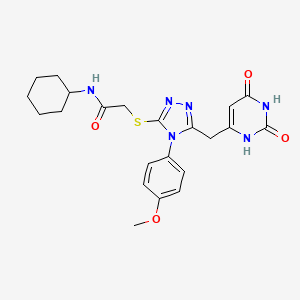
![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)
![3-amino-N-(furan-2-ylmethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2846381.png)
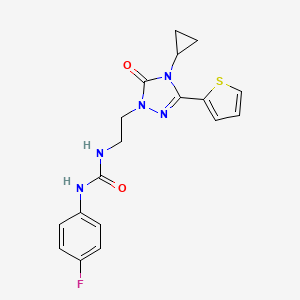
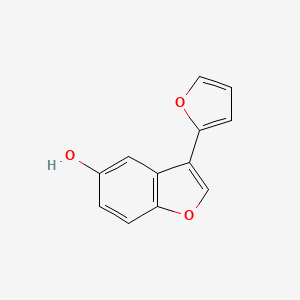
![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)
